molecular formula C8H8N2OS B12861215 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B12861215
M. Wt: 180.23 g/mol
InChI Key: BIILGPMFIONNFA-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-thiazine scaffold with a methyl substituent at the 7-position. The base structure, 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, has a molecular formula of C₇H₆N₂OS and a molecular weight of 166.20 g/mol . Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name

7-methyl-1H-pyrido[2,3-b][1,4]thiazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-2-6-8(9-3-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILGPMFIONNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Heteroatom Variations: Thiazin vs. Oxazin Derivatives

Replacing the sulfur atom in the thiazine ring with oxygen yields oxazin analogs, which exhibit distinct biological activities. For example:

  • Compound 1 (7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one): Shows reduced DNA topoisomerase inhibition due to weaker π-π stacking interactions compared to aromatic LHS groups in other analogs .

Key Insight : The sulfur atom in thiazin derivatives may alter electronic properties and binding kinetics compared to oxazins. Thiazin’s larger atomic radius and polarizability could enhance interactions with hydrophobic enzyme pockets, though this requires empirical validation.

Substituent Effects on the Pyrido-Thiazin Core

Substituents at the 7-position significantly influence bioactivity and physicochemical properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Base Thiazin None C₇H₆N₂OS 166.20 Available commercially (Sigma-Aldrich)
7-Methyl-Thiazin CH₃ C₈H₈N₂OS 180.22 Hypothesized improved lipophilicity
7-Bromo-Thiazin Br C₇H₅BrN₂OS 257.15 Brominated analog; potential for cross-coupling reactions
7-Ethynyl-Oxazin C≡CH C₁₀H₁₀Cl₂O₂ 233.09 Ethynyl group enables click chemistry

Structural Impact : Methyl groups generally enhance metabolic stability, while halogens (e.g., Br) facilitate further functionalization. Ethynyl groups are valuable in bioconjugation strategies.

Comparison with Thieno-Thiazinones

Thieno[2,3-b][1,4]thiazin-2(3H)-one derivatives replace the pyridine ring with thiophene, altering aromaticity and electronic properties:

  • 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one: Features a thiophene ring and acetyl group (MW 213.28 g/mol). Such compounds are explored for antibacterial and anticancer activities but lack direct data on efficacy .

Key Difference: The thieno-thiazinone’s sulfur-rich structure may confer stronger π-π interactions but reduced solubility compared to pyrido-thiazinones.

Positional Isomers and Ring Fusion Variations

  • 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one: A positional isomer with fused pyridine at [3,4-b] instead of [2,3-b].
  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one: A thiazolo-pyridinone derivative with demonstrated cytotoxicity, highlighting the importance of methyl substituents in anticancer activity .

Research Findings and Implications

  • Synthetic Routes : Cyclocondensation and transition metal catalysis (e.g., Rh-catalyzed 1,4-additions) are common methods for synthesizing related heterocycles .
  • Biological Activity: Methyl and halogen substituents on pyrido-thiazinones/oxazinones correlate with improved target engagement in kinase and topoisomerase inhibition .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : Methyl groups enhance membrane permeability.
    • Electronic Effects : Sulfur in thiazin may stabilize charge-transfer interactions better than oxygen in oxazin.
    • Steric Factors : Bulkier substituents (e.g., Br) may hinder binding to shallow enzyme pockets.

Biological Activity

7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is C8H8N2OSC_8H_8N_2OS, with a molecular weight of approximately 180.23 g/mol. The compound features a fused pyridine and thiazine ring system, which contributes to its unique biological activity.

Research indicates that 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one may exert its effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential to inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of various human cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)2.5
A549 (Lung)3.0
HeLa (Cervical)1.8
  • Mechanistic Insights : Docking studies have suggested that 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one interacts with critical targets involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications:

  • In Vivo Studies : Animal studies have indicated that it can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
Inflammatory ModelEffect Observed
Carrageenan-induced paw edemaSignificant reduction in swelling
Lipopolysaccharide (LPS) modelDecreased cytokine levels

Case Studies and Research Findings

Recent research has explored various aspects of the biological activity of 7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced anticancer activity when modified at specific positions on the thiazine ring. The modifications led to improved binding affinities for target proteins involved in tumor growth.
  • Exploration of Anti-inflammatory Effects : Another investigation published in Bioorganic & Medicinal Chemistry Letters revealed that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated by LPS.

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